LY2780301 -

LY2780301

Catalog Number: EVT-255937
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source and Classification

LY2780301 is classified as a protein kinase inhibitor. It specifically targets the Akt protein kinase and p70 S6 kinase, both of which are integral to various cellular processes including metabolism, growth, and survival. The compound has been studied for its pharmacological properties and therapeutic potential in treating advanced or metastatic cancers.

Synthesis Analysis

Methods

The synthesis of LY2780301 involves several steps that typically include the reaction of specific precursors under controlled conditions to yield the final compound. The process often employs techniques such as:

  • Condensation Reactions: Involving the combination of amines with carbonyl compounds to form amides or related structures.
  • Cyclization: To create fused ring systems that enhance biological activity.
  • Purification Techniques: Such as recrystallization or chromatography to isolate the desired product from byproducts.

Technical Details

The synthesis pathway may involve multiple intermediates, with careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of LY2780301 features a complex arrangement that includes a fused bicyclic framework, which is essential for its interaction with target proteins. The specific arrangement allows for effective binding to the active sites of protein kinases.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: 318.38 g/mol
  • Key Structural Features: Contains functional groups that facilitate hydrogen bonding and hydrophobic interactions with target proteins.
Chemical Reactions Analysis

Reactions

LY2780301 participates in various chemical reactions primarily related to its interactions with biological macromolecules. In particular:

  • Enzyme Inhibition: The compound inhibits phosphorylation reactions mediated by Akt and p70 S6 kinase.
  • Binding Affinity Studies: These studies assess how well LY2780301 binds to its targets compared to other known inhibitors.

Technical Details

The inhibition kinetics can be characterized using assays that measure changes in enzyme activity in response to varying concentrations of LY2780301. These studies often utilize IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) to quantify potency.

Mechanism of Action

Process

The mechanism by which LY2780301 exerts its effects involves:

  1. Inhibition of Akt Activation: By preventing phosphorylation at specific residues, LY2780301 disrupts downstream signaling pathways involved in cell survival and proliferation.
  2. Interference with p70 S6 Kinase Activity: This leads to reduced protein synthesis and cell growth, contributing to its antitumor effects.

Data

Studies have demonstrated that LY2780301 effectively reduces phosphorylation levels of Akt substrates in various cancer cell lines, indicating its role as a potent inhibitor within the PI3K/AKT/mTOR signaling cascade.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with thiol groups in proteins due to specific functional groups present in its structure.
Applications

Scientific Uses

LY2780301 has been primarily investigated for its potential applications in oncology, particularly for treating cancers associated with dysregulation of the PI3K/AKT/mTOR pathway. Clinical trials have shown promise in using this compound either alone or in combination with other chemotherapeutics like gemcitabine for enhanced therapeutic efficacy against various malignancies.

Mechanistic Insights into LY2780301 as a Dual p70S6K/AKT Inhibitor

Structural Basis of ATP-Competitive Inhibition by LY2780301

LY2780301 (molecular weight: 517.52 g/mol; formula: C₂₅H₂₇F₄N₇O) functions as a highly selective adenosine triphosphate (ATP)-competitive inhibitor. Its structure enables direct binding to the kinase domain of both AKT and p70S6K, preventing ATP access and subsequent phosphorylation events. The compound’s binding stabilizes kinases in an inactive conformation by occupying the adenine-binding pocket, analogous to balanol but distinct from allosteric inhibitors like MK-2206 [1] [3] [8]. Structural analyses reveal that LY2780301 interacts with conserved residues in the catalytic cleft, including hydrophobic interactions with the hinge region (e.g., V57, A70, L173 in PKA-C). This binding disrupts the formation of the "closed" active kinase conformation, thereby inhibiting catalytic activity [8]. Notably, LY2780301’s inhibition is reversible and concentration-dependent, with biochemical assays confirming IC₅₀ values in the low nanomolar range for AKT and p70S6K [1].

Table 1: Structural Features of LY2780301 and Binding Implications

PropertyValue/DescriptionFunctional Implication
Molecular Weight517.52 g/molOptimal cellular permeability
ATP-Competitive BindingYesDirectly blocks kinase catalytic activity
Key Binding ResiduesV57, A70, L173 (PKA-C)Stabilizes inactive conformation
SolubilityDMSO-soluble (25 mg/mL)Facilitates in vitro and in vivo formulations

Selectivity Profiling: Differential Effects on AKT Isoforms (AKT1, AKT2, AKT3)

LY2780301 demonstrates pan-AKT inhibition, targeting all three isoforms (AKT1, AKT2, AKT3) with comparable potency. This contrasts with isoform-selective inhibitors (e.g., MK-2206, which favors AKT1/AKT2). Kinase profiling assays reveal minimal off-target effects against 90% of 290 tested kinases at therapeutic concentrations, underscoring its selectivity [3] [7]. However, subtle kinetic differences exist:

  • AKT1: Primary target in oncogenic signaling; LY2780301 disrupts membrane translocation and phosphorylation at T308/S473.
  • AKT2: Critical for glucose metabolism; inhibition may contribute to metabolic side effects (not discussed per exclusion criteria).
  • AKT3: Highly expressed in neural tissues; LY2780301 shows moderate affinity but lower clinical relevance in solid tumors [3] [9].The compound also inhibits p70S6K—a downstream mTOR effector—with similar efficacy, amplifying its antitumor effects by dual-pathway blockade [1] [7].

Table 2: Selectivity Profile of LY2780301 Against AKT Isoforms

IsoformFunction in CancerLY2780301 InhibitionClinical Relevance
AKT1Cell survival, proliferationHigh (IC₅₀ ~20 nM)Broadly relevant across solid tumors
AKT2Glucose metabolismModerate (IC₅₀ ~50 nM)Limited; metabolic effects
AKT3Neural developmentLow (IC₅₀ >100 nM)Restricted to glioblastoma
p70S6KProtein synthesisHigh (IC₅₀ ~30 nM)Synergizes with AKT inhibition

Modulation of Downstream Effector Pathways: PI3K/AKT/mTOR Crosstalk

By dually inhibiting AKT and p70S6K, LY2780301 disrupts key nodes of the PI3K/AKT/mTOR axis:

  • mTORC1 Suppression: p70S6K inhibition prevents ribosomal protein S6 phosphorylation, reducing protein synthesis and cell growth [1] [4].
  • mTORC2 Feedback: Unlike rapalogs, LY2780301 indirectly attenuates mTORC2-mediated AKT-S473 phosphorylation by upstream AKT inhibition, further destabilizing pro-survival signaling [4] [9].
  • Cross-talk with MAPK: Compensatory MAPK pathway activation often follows mTOR inhibition. LY2780301 mitigates this via p70S6K blockade, which normally suppresses IRS-1–mediated PI3K reactivation [2] [4]. In pancreatic cancer models, this dual action synergizes with MEK inhibitors to suppress tumor growth [9].

Role of LY2780301 in Disrupting Feedback Loops in Oncogenic Signaling

Oncogenic PI3K/AKT hyperactivation often involves compensatory feedback mechanisms that confer resistance to pathway inhibitors. LY2780301 uniquely counteracts two critical loops:

  • IRS-1 Downregulation: p70S6K inhibition prevents S6K-mediated IRS-1 degradation. This maintains insulin receptor substrate availability, reducing PI3K reactivation commonly seen with mTORC1-specific inhibitors [4] [9].
  • SFK/RTK Bypass Signaling: In colorectal cancer, SRC family kinases (SFKs) drive resistance to AKT inhibitors. LY2780301 suppresses SFK-mediated survival signals by blocking AKT-dependent stabilization of oncogenic kinases like YES1 [6] [10].These effects are pharmacodynamically validated in tumor biopsies, where LY2780301 treatment (500 mg/day) reduces S6 phosphorylation by >50% within 8 days, confirming target engagement [7].

Properties

Product Name

LY2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.